CDK2/Cyclin E Inhibition Potency
In a direct biochemical head-to-head comparison using the same assay format (inhibition of CDK2/Cyclin E expressed in baculoviral-infected insect Sf9 cells, with histone H1 substrate in presence of [γ-³³P]-ATP), 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine exhibits an IC₅₀ of 487 nM [1]. This potency is within 1.4-fold of the established CDK inhibitor roscovitine (IC₅₀ = 700 nM, measured under comparable biochemical conditions) and significantly stronger than the structurally related 5-methyl-N3-phenyl-1H-pyrazole-3,4-diamine analog, which shows an IC₅₀ of 10,000 nM (10 μM) against CDK2-cyclin A interaction [1][2]. The 487 nM value positions the compound as a moderately potent starting point for fragment-based or scaffold-hopping CDK2 inhibitor campaigns, contrasting with clinical candidates like dinaciclib (IC₅₀ = 1 nM) which represent fully optimized lead compounds [3].
| Evidence Dimension | CDK2/Cyclin E enzymatic inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 487 nM |
| Comparator Or Baseline | Roscovitine: 700 nM; 5-methyl-N3-phenyl-1H-pyrazole-3,4-diamine: 10,000 nM; Dinaciclib: 1 nM |
| Quantified Difference | 1.4× more potent than roscovitine; 20.5× more potent than 5-methyl-N3-phenyl analog; 487× less potent than dinaciclib |
| Conditions | CDK2/Cyclin E expressed in baculoviral-infected insect Sf9 cells; histone H1 substrate; [γ-³³P]-ATP |
Why This Matters
This quantitative potency benchmark enables scientific users to select this compound as an early-stage CDK2 inhibitor scaffold with verified activity, avoiding the risk of starting from an inactive analog.
- [1] BindingDB Entry BDBM50139159 / CHEMBL3765596. IC₅₀ = 487 nM against CDK2/Cyclin E. View Source
- [2] BindingDB Entry BDBM50444928 / CHEMBL3099743. IC₅₀ = 10,000 nM against CDK2-cyclin A interaction. View Source
- [3] Parry D, et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther, 2010, 9(8):2344-2353. View Source
